4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a compound characterized by a bromomethyl group attached to a pyrazole ring, further connected to a pyridine ring. This structure hints at potential utility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize this compound involves starting with a pyridine derivative and incorporating a pyrazole ring through cyclization. The bromomethyl group can be introduced via halogenation reactions using reagents like N-bromosuccinimide under controlled conditions to achieve selective bromination.
Industrial Production Methods
Industrial-scale production might leverage continuous flow chemistry techniques to enhance yield and purity. Such methods help in maintaining stringent reaction conditions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Substitution reactions: : The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: : Both the pyrazole and pyridine rings can undergo redox reactions under appropriate conditions.
Addition reactions: : The prop-2-yn-1-yl group can engage in addition reactions with electrophiles.
Common Reagents and Conditions
For substitution: : Nucleophiles like amines or thiols.
For oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
For reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Products vary based on the specific reaction but can include diverse substituted pyrazoles and pyridines with functional groups tailored for specific applications.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular frameworks.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or probes for studying biochemical pathways.
Medicine
4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine analogs have shown promise in medicinal chemistry, particularly in the design of molecules with anti-cancer or anti-inflammatory properties.
Industry
The compound finds uses in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The specific mechanism by which this compound exerts its effects can vary depending on its application. Generally, it might interact with molecular targets through covalent bonding (via the bromomethyl group) or non-covalent interactions (due to the pyridine and pyrazole rings). Such interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Unique Aspects
This compound's uniqueness lies in its combined functional groups, offering a blend of reactivity and stability. The presence of a bromomethyl group adjacent to a pyrazole and pyridine ring makes it distinct in reactivity and application scope.
Similar Compounds
**4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
**4-(iodomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
There you have it—a comprehensive overview of 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine. Enjoy exploring its intricate chemistry!
Biological Activity
4-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
The chemical formula of this compound is CHBrN, with a molecular weight of 276.13 g/mol. The compound features a pyrazole ring, a bromomethyl group, and a prop-2-yn-1-yl substituent, contributing to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. One method includes the reaction of N-(3-phenylprop-2-yn-1-yl)aniline with brominating agents such as ZnBr and Oxone in a mixed solvent system of acetonitrile and water. This synthetic route allows for the efficient production of the compound while maintaining high purity levels.
Biological Activity
Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives, including those similar to this compound, exhibit significant antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and Mycobacterium abscessus .
Mechanism of Action
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within microbial cells. The bromomethyl group may facilitate covalent interactions with target proteins, while the pyrazole core enhances binding affinity due to its structural properties .
Case Studies
Case Study 1: Antitubercular Activity
In a study evaluating the antitubercular properties of pyrazolo[3,4-b]pyridines, it was demonstrated that certain derivatives exhibited promising activity against Mtb H37Rv strains. The study utilized molecular docking techniques to assess binding interactions with pantothenate synthetase, revealing that modifications around the pyrazole structure significantly influenced biological efficacy .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibition of enzymes critical for bacterial survival. Compounds similar to this compound were tested for their ability to inhibit tRNA methyltransferases in M. abscessus. Results indicated that these compounds could serve as lead candidates for developing novel antibiotics targeting resistant strains .
Data Table: Biological Activities of Related Pyrazole Compounds
Properties
IUPAC Name |
4-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-2-7-16-9-11(8-13)12(15-16)10-3-5-14-6-4-10/h1,3-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXCKLGPGYEJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=NC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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